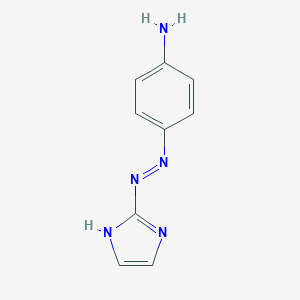

4-((1H-Imidazol-2-yl)azo)aniline

Description

4-((1H-Imidazol-2-yl)azo)aniline is an azo-aniline derivative featuring an imidazole ring linked via an azo (-N=N-) group to an aniline moiety. This compound combines the electronic properties of aromatic amines with the heterocyclic versatility of imidazole, making it a candidate for applications in coordination chemistry, dye synthesis, and pharmaceutical research. Its synthesis typically involves diazotization and coupling reactions, though challenges in reaction specificity have been reported .

Properties

CAS No. |

1573-51-9 |

|---|---|

Molecular Formula |

C9H9N5 |

Molecular Weight |

187.2 g/mol |

IUPAC Name |

4-(1H-imidazol-2-yldiazenyl)aniline |

InChI |

InChI=1S/C9H9N5/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,10H2,(H,11,12) |

InChI Key |

DMOZFEVGVJMQTB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)N=NC2=NC=CN2 |

Isomeric SMILES |

C1=CC(=CC=C1N)NN=C2N=CC=N2 |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=NC=CN2 |

Other CAS No. |

1573-51-9 |

Synonyms |

2-[(4-Aminophenyl)azo]-1H-imidazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Azo Group Impact: The azo group in this compound distinguishes it from non-azo analogs like 4-(1H-Imidazol-2-yl)aniline. This group enhances conjugation, UV-Vis absorption, and metal-binding capacity, which are absent in simpler imidazole-aniline derivatives .

- Thermal Stability : Derivatives with fused heterocycles (e.g., imidazo-thiazole in ) exhibit higher melting points (~207°C) due to increased rigidity, whereas methyl-linked imidazole-aniline () melts at lower temperatures (~128°C).

Research Findings and Challenges

- Synthetic Optimization : highlights the need for precise reaction sequences to avoid byproducts in azo-imidazole synthesis.

- Spectroscopic Characterization : FTIR and ¹H NMR data (e.g., NH₂ stretches at 3353–3422 cm⁻¹ in ) provide benchmarks for verifying similar compounds’ purity.

- Stability Concerns : Azo compounds are prone to photodegradation, which may limit their industrial use without stabilization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.